molecular formula C11H18N4O3 B6647039 2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid

2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid

Cat. No.: B6647039
M. Wt: 254.29 g/mol
InChI Key: UTAGMWWQPDIBNM-UHFFFAOYSA-N
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Description

2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid is a synthetic organic compound that features a triazole ring, a common motif in medicinal chemistry due to its stability and ability to participate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid typically involves multiple steps:

    Formation of the Triazole Ring:

    Attachment of the Dimethylbutanoylamino Group: This step involves the acylation of an amine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine.

    Coupling with Acetic Acid Derivative: The final step involves coupling the triazole derivative with a suitable acetic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction.

    Purification: Typically involving crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dimethylbutanoylamino moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidized Derivatives: Such as triazole N-oxides.

    Reduced Derivatives: Including alcohols or amines.

    Substituted Triazoles: With various alkyl or aryl groups.

Scientific Research Applications

Chemistry

    Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound’s structure is similar to known pharmacophores, making it a candidate for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators.

    Bioconjugation: The triazole ring is often used in bioconjugation techniques to link biomolecules.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid depends on its specific application. In drug development, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, preventing substrate access.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Such as 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

    Acetic Acid Derivatives: Including 2-(1H-1,2,3-triazol-4-yl)acetic acid.

Uniqueness

    Structural Features: The presence of the 3,3-dimethylbutanoylamino group distinguishes it from other triazole derivatives, potentially offering unique biological activities.

    Reactivity: The specific arrangement of functional groups may confer unique reactivity patterns, making it valuable in synthetic chemistry.

Properties

IUPAC Name

2-[4-[(3,3-dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)4-9(16)12-5-8-6-15(14-13-8)7-10(17)18/h6H,4-5,7H2,1-3H3,(H,12,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAGMWWQPDIBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1=CN(N=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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